Cyclohexanol, 1-(dimethoxymethyl)-

Description

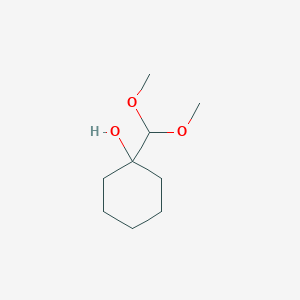

1-(Dimethoxymethyl)cyclohexanol is a cyclohexanol derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 1-position of the cyclohexane ring. This compound combines the hydroxyl group's reactivity with the steric and electronic effects of the dimethoxymethyl group.

Properties

CAS No. |

89036-95-3 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(dimethoxymethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H18O3/c1-11-8(12-2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 |

InChI Key |

BCHRBOVUXCINRV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1(CCCCC1)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(dimethoxymethyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 1-(dimethoxymethyl)- typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(dimethoxymethyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone derivatives.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanol, 1-(dimethoxymethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanol, 1-(dimethoxymethyl)- involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of cyclohexanone derivatives. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of cyclohexanol derivatives. In substitution reactions, it acts as a substrate for nucleophiles, leading to the formation of substituted cyclohexanol derivatives.

Comparison with Similar Compounds

Structural and Conformational Analysis

The dimethoxymethyl group introduces steric bulk and electron-donating methoxy groups, influencing conformational equilibria. For example:

- 1-Methylcyclohexanol: The methyl group favors equatorial positioning due to steric strain in the axial conformation, as shown in conformational studies .

- 1-(Trifluoromethyl)cyclohexanol: The electron-withdrawing CF₃ group increases axial preference due to hyperconjugation effects .

- 1-(Dimethoxymethyl)cyclohexanol: The dimethoxymethyl group likely adopts equatorial positioning to minimize 1,3-diaxial interactions, similar to bulky substituents in 5,5-disubstituted 1,3-dioxanes .

Table 1: Conformational Preferences of Substituted Cyclohexanols

Physicochemical Properties

Substituents significantly alter physical properties. Data from cyclohexanol derivatives ():

Table 2: Physical Properties of Cyclohexanol Derivatives

| Compound | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |

|---|---|---|---|

| Cyclohexanol | 0.962 | 4.6 | 1.464 |

| Cyclohexanone | 0.948 | 2.2 | 1.450 |

| 1-Methylcyclohexanol | 0.919* | 5.1* | 1.461* |

| 1-(Dimethoxymethyl)cyclohexanol (predicted) | ~1.02 | ~6.0 | ~1.480 |

*Predicted values based on substituent effects: Methoxy groups increase polarity and density compared to methyl or hydroxyl groups .

Reactivity and Metabolic Pathways

- Cyclohexanol: Oxidized to cyclohexanone by Acinetobacter NCIB 9871 via a monooxygenase pathway .

- 1-(Trifluoromethyl)cyclohexanol: The CF₃ group may hinder oxidation due to steric and electronic effects, as seen in trifluoromethylated pharmaceuticals .

- 1-(Dimethoxymethyl)cyclohexanol: Methoxy groups could slow oxidation by deactivating the hydroxyl group through electron donation, similar to 4-methoxyphenyl substituents in venlafaxine intermediates .

Analytical Differentiation

Mass spectrometry (MS) differentiation is challenging due to spectral similarities among cyclohexanol derivatives. For instance, NIST data show overlapping spectra for compounds like cyclohexanol and its methylated analogs . 1-(Dimethoxymethyl)cyclohexanol would require high-resolution MS or NMR for unambiguous identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.